molecular formula C20H33NO4 B12399268 N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone

N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone

Cat. No.: B12399268
M. Wt: 351.5 g/mol
InChI Key: NNIVINPZTHXZNK-ZEVQVBBLSA-N
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Description

N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone is a type of signaling molecule known as an acyl-homoserine lactone. These molecules are primarily involved in quorum sensing, a process by which bacteria communicate with each other to coordinate gene expression and behavior in response to population density. This compound is particularly significant in the regulation of various physiological processes in Gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone typically involves the condensation of a fatty acid derivative with homoserine lactone. One common method includes the use of 3-oxo-9Z-hexadecenoyl chloride, which reacts with homoserine lactone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered bacteria that can produce the compound naturally. These bacteria are cultivated in large bioreactors, and the compound is extracted and purified from the culture medium.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: The lactone ring can be opened and substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to open the lactone ring under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted lactones or open-chain derivatives.

Scientific Research Applications

N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone has numerous applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and synthesis of similar molecules.

    Biology: Plays a crucial role in studying bacterial communication and quorum sensing.

    Medicine: Investigated for its potential in developing antibacterial therapies by disrupting quorum sensing.

    Industry: Used in the development of biosensors and biotechnological applications to monitor bacterial populations.

Mechanism of Action

The mechanism of action of N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone involves its interaction with specific receptor proteins in bacteria. Upon binding to these receptors, the compound triggers a cascade of molecular events that lead to changes in gene expression. This process regulates various physiological activities, such as biofilm formation, virulence factor production, and motility.

Comparison with Similar Compounds

N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone can be compared with other acyl-homoserine lactones, such as:

  • N-(3-oxo-dodecanoyl)-homoserine lactone
  • N-(3-oxo-octanoyl)-homoserine lactone
  • N-(3-oxo-hexanoyl)-homoserine lactone

These compounds share a similar structure but differ in the length and saturation of the acyl chain. The uniqueness of this compound lies in its specific acyl chain length and the presence of a double bond, which can influence its binding affinity and specificity to receptor proteins.

Properties

Molecular Formula

C20H33NO4

Molecular Weight

351.5 g/mol

IUPAC Name

(Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadec-9-enamide

InChI

InChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h7-8,18H,2-6,9-16H2,1H3,(H,21,23)/b8-7-/t18-/m0/s1

InChI Key

NNIVINPZTHXZNK-ZEVQVBBLSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCC(=O)CC(=O)N[C@H]1CCOC1=O

Canonical SMILES

CCCCCCC=CCCCCCC(=O)CC(=O)NC1CCOC1=O

Origin of Product

United States

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